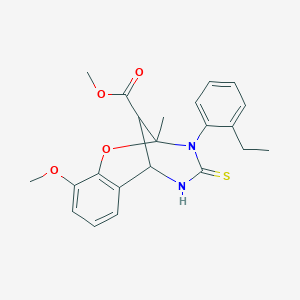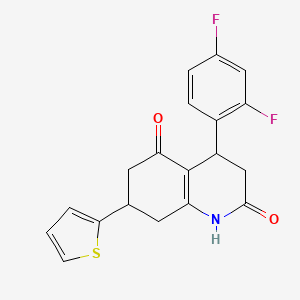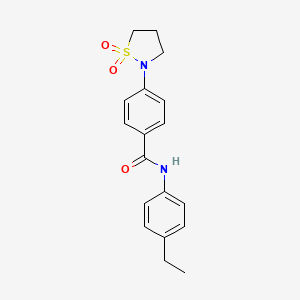![molecular formula C20H13F6N5 B11437987 6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine](/img/structure/B11437987.png)
6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine is a synthetic compound characterized by the presence of trifluoromethyl groups attached to phenyl ringsThe trifluoromethyl group is known for its ability to enhance the biological activity and stability of compounds, making it a valuable functional group in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . The reaction proceeds through the formation of a trifluoromethyl radical, which then reacts with the phenyl rings to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to these targets through hydrophobic interactions and electronic effects. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects . The compound may also stabilize transition states in catalytic reactions, making it a valuable catalyst in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used as an organocatalyst in various reactions.
N-3,5-Bis(trifluoromethyl)phenyl-N-(9R)-6-methoxy-9-cinchonanyl thiourea: A bifunctional catalyst with similar applications in asymmetric synthesis.
Uniqueness
6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]-9H-purin-2-amine is unique due to its specific structure, which combines the purine core with trifluoromethyl-substituted phenyl rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H13F6N5 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
6-methyl-N,9-bis[3-(trifluoromethyl)phenyl]purin-2-amine |
InChI |
InChI=1S/C20H13F6N5/c1-11-16-17(31(10-27-16)15-7-3-5-13(9-15)20(24,25)26)30-18(28-11)29-14-6-2-4-12(8-14)19(21,22)23/h2-10H,1H3,(H,28,29,30) |
InChI Key |
BRXCVXHEYCRGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)C(F)(F)F)N(C=N2)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-ethoxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437905.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11437907.png)
![1-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B11437910.png)
![Ethyl 4-(2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11437915.png)


![5-[(3,4-diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11437930.png)
![8-(3,4-dimethoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437941.png)
![N-(furan-2-ylmethyl)-2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11437945.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11437956.png)
![(Z)-5-(hydroxymethyl)-8-methyl-2-(p-tolylimino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B11437962.png)
![2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11437979.png)
![4-[(4-Methoxyphenyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11437983.png)
